1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester
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Overview
Description
1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester is a complex organic compound belonging to the benzoimidazole family This compound is characterized by its unique structure, which includes a benzoimidazole ring substituted with a hydroxyethyl group and a carboxylic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-benzoimidazole with ethylene oxide to introduce the hydroxyethyl group. This is followed by esterification with methanol in the presence of a catalyst to form the carboxylic acid methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the hydroxyethyl group yields 1-(2-carboxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester.
- Reduction of the ester group forms 1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid .
Scientific Research Applications
1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzoimidazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-(2-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid methyl ester
- 2-Methyl-1H-benzoimidazole-5-carboxylic acid methyl ester
- 1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid
Uniqueness: 1-(2-Hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester is unique due to the combination of its hydroxyethyl and ester functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 1-(2-hydroxyethyl)-2-methylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-13-10-7-9(12(16)17-2)3-4-11(10)14(8)5-6-15/h3-4,7,15H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOLIKDJFHDFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCO)C=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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